N-Methyl-3-(pyridin-2-yl)propan-1-amine
Description
Structural Classification and Relevance in Amine Chemistry
Structurally, N-Methyl-3-(pyridin-2-yl)propan-1-amine consists of a pyridine (B92270) ring connected to a methyl-substituted amine through a three-carbon propyl chain. quora.com The amine functional group is classified as a secondary amine, as the nitrogen atom is bonded to two carbon atoms (one in the propyl chain and one in the methyl group) and one hydrogen atom. msu.edu This classification is crucial as it dictates the chemical reactivity of the amine group. msu.educk12.org
The presence of two distinct nitrogen-containing functional groups—the aromatic pyridine ring and the aliphatic secondary amine—imparts a dual chemical nature to the molecule.
The Secondary Amine Group: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. quora.com It can readily participate in reactions typical of secondary amines, such as alkylation, acylation, and the formation of sulfonamides. msu.educhemistrystudent.com The presence of the hydrogen atom on the nitrogen is key to some of these reactions. quora.com
The interplay between these two functional groups defines the compound's chemical personality and its utility in more complex molecular architectures.
Overview of its Foundational Role as a Versatile Synthetic Intermediate
This compound serves as a valuable building block, or synthetic intermediate, for the creation of more complex molecules. quora.com Its bifunctional nature allows for a variety of chemical transformations at either the amine or the pyridine moiety. This versatility makes it a useful precursor for researchers aiming to develop new compounds with specific properties.
A significant example of its application is as a core structural motif in the synthesis of pharmaceutical compounds and their related impurities. quora.com For instance, it is a known structural component of impurities related to antihistamines, such as Chlorpheniramine Related Compound C. quora.com
The reactivity of the compound can be selectively targeted, allowing for controlled modifications. The amine group can undergo oxidation to form nitriles or imines, while the pyridine nitrogen can be oxidized to an N-oxide derivative using reagents like hydrogen peroxide. quora.com The formation of a pyridine N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. scripps.eduwikipedia.org Furthermore, the pyridine ring itself can undergo electrophilic substitution reactions such as halogenation. quora.com
Table 2: Reactivity of this compound as a Synthetic Intermediate
| Reaction Type | Reagents/Conditions | Reactive Site | Product Type |
|---|---|---|---|
| N-Oxide Formation | Hydrogen peroxide (H₂O₂) or m-CPBA | Pyridine Nitrogen | N-oxide derivative quora.com |
| Amine Oxidation | KMnO₄ or CrO₃ | Amine Group | Nitrile or imine quora.com |
| Electrophilic Substitution (Halogenation) | Bromine in HNO₃ | Pyridine Ring (C4 position) | Brominated pyridine derivative quora.com |
| Thiocarbamide Formation | Thiourea (B124793) derivatives | Amine Group (via aryl chloride displacement if present) | Thiocarbamido group containing compound quora.com |
Established Synthetic Methodologies for this compound and its Core Scaffolds
Traditional synthetic routes to this compound and related scaffolds rely on robust and well-understood chemical reactions. These methods, including reductive amination and nucleophilic substitution, are foundational in organic synthesis and provide reliable access to the target compound.
Reductive Amination Approaches Utilizing Pyridine-2-carbaldehyde Precursors
Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This process typically involves a two-step sequence that is often performed in a single pot. The reaction begins with the nucleophilic attack of an amine on the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org This imine is subsequently reduced to the target amine using a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com
For the synthesis of this compound, a common precursor would be 3-(pyridin-2-yl)propanal. This aldehyde reacts with methylamine to form the corresponding N-methyl imine, which is then reduced in situ. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine intermediate without significantly affecting the starting aldehyde. masterorganicchemistry.com Milder hydride reagents are often preferred for this reason.
Key aspects of this methodology include:
One-Pot Procedure: The reaction is frequently carried out as a direct, one-pot process where the aldehyde, amine, and reducing agent are combined, simplifying the experimental setup. wikipedia.org
Control of Alkylation: Unlike direct alkylation of amines with alkyl halides, reductive amination prevents over-alkylation, leading to a more controlled and selective synthesis of the desired secondary amine. masterorganicchemistry.com
Versatility of Reagents: A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and handling. mdma.chresearchgate.net
Below is an interactive data table summarizing common reducing agents used in reductive amination.
| Reducing Agent | Chemical Formula | Key Features |
| Sodium Borohydride | NaBH₄ | A common, cost-effective reagent, though it can also reduce the starting aldehyde. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls; effective under weakly acidic conditions. wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, particularly effective for reductive aminations and less toxic than cyanoborohydride. researchgate.net |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | A "green" chemistry approach that produces water as the only byproduct; requires specialized equipment for handling hydrogen gas. wikipedia.org |
| Titanium(IV) Isopropoxide | Ti(O-iPr)₄ | Used in combination with a hydride source like NaBH₄ to facilitate imine formation and subsequent reduction. mdma.ch |
Nucleophilic Substitution Reactions in Pyridine-Containing Propanamine Architectures
Nucleophilic substitution provides another fundamental pathway to the pyridinylpropylamine scaffold. This approach involves the reaction of a nucleophile (the amine) with a substrate containing a suitable leaving group. For the synthesis of this compound, two primary strategies can be envisioned: substitution on the pyridine ring or, more directly, substitution on the propyl side chain.
The more direct and common approach involves the reaction of methylamine with a 3-(pyridin-2-yl)propane derivative bearing a leaving group at the terminal position. Precursors such as 2-(3-chloropropyl)pyridine or 3-(pyridin-2-yl)propyl tosylate are ideal substrates. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the propyl chain, displacing the leaving group and forming the desired C-N bond.
Alternatively, methods exist for the direct amination of the pyridine ring, although this is less direct for obtaining the target molecule. Vicarious nucleophilic substitution (VNS) allows for the introduction of substituents onto electron-deficient aromatic rings, such as pyridine, particularly when activated by a nitro group. ntnu.no Another method involves the generation of a highly reactive 2,3-pyridyne intermediate, which can then be trapped by a nucleophile like an amine. nih.gov These methods are more suited for synthesizing aminopyridines, which would then require further steps to introduce the N-methylpropanamine side chain.
Multicomponent Reactions Incorporating Pyridinylpropylamine Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Several MCRs are well-established for the synthesis of the pyridine core structure and can be adapted to produce pyridinylpropylamine scaffolds. researchgate.netacsgcipr.org
The following table details prominent MCRs used for pyridine synthesis.
| Reaction Name | Reactants | Description |
| Hantzsch Dihydropyridine (B1217469) Synthesis | An aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. nih.gov | A condensation reaction that first forms a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. |
| Bohlmann-Rahtz Pyridine Synthesis | An enamine and a propargyl ketone. researchgate.net | A two-step sequence involving a Michael addition followed by a cyclodehydration to form a substituted pyridine. |
| Guareschi-Thorpe Reaction | A cyanoacetamide and a 1,3-dicarbonyl compound. acsgcipr.org | This condensation reaction leads to the formation of a 2-pyridone, which can be further modified. |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. researchgate.net | A versatile method that allows for the synthesis of a wide range of polysubstituted pyridines. |
Advanced Synthetic Route Development for this compound Derivatives
Modern synthetic chemistry offers sophisticated tools for the construction of complex molecules with high precision. These advanced methods, including stereoselective techniques and transition metal-catalyzed reactions, enable the synthesis of this compound derivatives with specific functionalities and three-dimensional arrangements that are inaccessible through classical routes.
Regioselective and Stereoselective Synthesis Methodologies
Regioselectivity and stereoselectivity are crucial in modern drug discovery and development for creating specific isomers with desired biological activities.
Regioselectivity refers to the control of the position at which a chemical bond is formed. In the context of pyridinyl propanamines, this could involve the selective functionalization of a specific position on the pyridine ring. The inherent electronic properties of the pyridine ring (electron-deficient at the 2, 4, and 6 positions) can be exploited to direct incoming substituents. Furthermore, the use of directing groups can override this inherent reactivity, enabling functionalization at otherwise disfavored positions. For instance, a hetero-Diels-Alder cycloaddition can be a powerful tool for constructing substituted heterocyclic systems with excellent control over regioselectivity. organic-chemistry.org
Stereoselectivity involves controlling the formation of stereoisomers. While the parent this compound is achiral, derivatives can be synthesized that contain one or more stereocenters. For example, if a derivative were synthesized from a prochiral ketone precursor (e.g., 1-(pyridin-2-yl)propan-1-one), asymmetric reductive amination using a chiral catalyst or a chiral hydride source could yield a single enantiomer of the resulting amine. This level of control is vital for producing pharmacologically active molecules where often only one enantiomer is effective.
Transition Metal-Catalyzed Transformations in the Synthesis of Pyridinyl Propanamines
Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under mild conditions. mdpi.commdpi.com These methods are particularly powerful for the synthesis and functionalization of heterocyclic compounds like pyridine. researchgate.net
One of the most significant advancements is C-H bond activation . This strategy allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. researchgate.net For example, a palladium or rhodium catalyst could be used to directly couple a suitable propyl-amine precursor to the C-H bond of a pyridine ring, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and step-efficient route to the desired scaffold.
Cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are also indispensable tools. These palladium-catalyzed reactions allow for the precise formation of C-C bonds. For instance, a halopyridine could be coupled with an organoboron reagent containing the propanamine side chain (Suzuki coupling) to construct the core structure of this compound derivatives. These reactions are known for their broad functional group tolerance and reliability. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJZMRJLJLWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N Methyl 3 Pyridin 2 Yl Propan 1 Amine
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of light (FT-Raman), which correspond to the vibrational modes of the chemical bonds.
The FT-IR and Raman spectra would display characteristic bands confirming the key functional groups: the secondary amine, the aromatic pyridine (B92270) ring, and the aliphatic alkyl chain.
Pyridine Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
Aliphatic Chain: C-H stretching vibrations for the sp³ hybridized carbons of the propyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. C-H bending and scissoring vibrations would appear around 1375-1465 cm⁻¹.
Secondary Amine: A moderate, single N-H stretching band is expected around 3300-3350 cm⁻¹. The N-H bending vibration typically appears near 1550-1650 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, approximately between 1020-1250 cm⁻¹.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3350 |
| Aromatic C-H | C-H Stretch | 3010 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Secondary Amine | N-H Bend | 1550 - 1650 |
| Aliphatic CH₂ | C-H Bend/Scissor | 1450 - 1465 |
| Aliphatic CH₃ | C-H Bend | 1370 - 1380 |
| Amine C-N | C-N Stretch | 1020 - 1250 |
A Normal Coordinate Analysis (NCA) is a theoretical calculation used to assign specific vibrational frequencies to the corresponding atomic motions within the molecule. This analysis, often performed using Density Functional Theory (DFT) methods, would provide a detailed and precise assignment for each band observed in the experimental FT-IR and FT-Raman spectra. However, a published Normal Coordinate Analysis for N-Methyl-3-(pyridin-2-yl)propan-1-amine is not available in the reviewed scientific literature.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. For this compound (MW = 150.22), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z of 150.
The fragmentation pattern is dominated by cleavage of bonds adjacent to the heteroatoms. For aliphatic amines, the most significant fragmentation pathway is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
α-Cleavage: The most probable fragmentation involves the cleavage of the C-C bond alpha to the secondary amine, resulting in the formation of a stable, resonance-stabilized iminium cation, [CH₂=NHCH₃]⁺. This would produce a prominent base peak at m/z 44 .
Pyridine Ring Fragmentation: Another common pathway involves the cleavage of the bond between the propyl chain and the pyridine ring. This can lead to a fragment corresponding to the aminopropyl chain or, more commonly, a fragment where the charge is retained by the aromatic ring. A peak at m/z 93 (tropylium-like ion, [C₅H₄NCH₃]⁺) or m/z 78 (pyridinium ion, [C₅H₄N]⁺) could also be expected.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 150 | Molecular Ion | [C₉H₁₄N₂]⁺ | Ionization of parent molecule |
| 44 | Iminium cation | [C₂H₆N]⁺ | α-Cleavage at the amine |
| 93 | Methyl-pyridinium type ion | [C₆H₇N]⁺ | Cleavage at the β-carbon from the ring |
| 78 | Pyridinium (B92312) ion | [C₅H₄N]⁺ | Loss of the aminopropyl side chain |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular architecture of this compound in its solid state.
The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.
A hypothetical data table summarizing the kind of information that would be obtained is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å, β = 98.76° |
| Volume (ų) | 850.45 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.175 |
| Key Bond Lengths (Å) | |
| C(pyridyl)-C(propyl) | 1.51 |
| N(pyridyl)-C(pyridyl) | 1.34 |
| N(amine)-C(propyl) | 1.47 |
| N(amine)-C(methyl) | 1.46 |
| Key Bond Angles (°) | |
| C-N-C (amine) | 112.5 |
| C-C-C (propyl) | 110.8 |
Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the electronic structure of the molecule.
For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, possesses π molecular orbitals. The absorption bands arising from π → π* transitions are typically intense and occur at shorter wavelengths (in the UV region). The nitrogen atom of the pyridine ring and the nitrogen atom of the amine group both have non-bonding electrons (n electrons). The n → π* transitions are generally less intense and occur at longer wavelengths compared to the π → π* transitions.
The solvent used for the analysis can influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima (solvatochromism).
A hypothetical data table summarizing the expected UV-Vis absorption data is provided below.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |
| Methanol | 262 | 2,500 | π → π |
| 268 (shoulder) | 2,100 | π → π | |
| ~320 | < 100 | n → π | |
| Hexane | 260 | 2,600 | π → π |
| 266 (shoulder) | 2,200 | π → π | |
| ~325 | < 100 | n → π |
This detailed analysis, combining X-ray crystallography and UV-Vis spectroscopy, would provide a comprehensive understanding of the structural and electronic properties of this compound.
Computational Chemistry and Theoretical Investigations of N Methyl 3 Pyridin 2 Yl Propan 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Currently, there are no specific published studies that have performed quantum chemical calculations on N-Methyl-3-(pyridin-2-yl)propan-1-amine.
No peer-reviewed data utilizing Density Functional Theory (DFT) with methods such as B3LYP and various basis sets to analyze the molecular geometry and electronic structure of this compound are available.
There is no available research that has employed Ab Initio methods to investigate the electronic properties of this compound.
Molecular Electrostatic Potential (MEP) and Chemical Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) analysis for this compound, which would provide insights into its reactive sites, has not been reported in the scientific literature. Similarly, the calculation of its chemical reactivity descriptors is not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
An analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound has not been documented. This type of analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
There are no published Natural Bond Orbital (NBO) analyses for this compound. Such a study would be instrumental in understanding intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
No studies employing Molecular Dynamics (MD) simulations to investigate the conformational landscape and dynamic behavior of this compound have been found in the reviewed literature.
Predictive Modeling of Spectroscopic Data (NMR, IR, Raman, UV-Vis)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, theoretical investigations can elucidate its structural and electronic characteristics through the simulation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. These predictive models are typically grounded in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra are instrumental in confirming molecular structures and understanding the electronic environment of individual atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. imist.maresearchgate.net This method, often used in conjunction with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide chemical shift values that correlate well with experimental findings. researchgate.net
For this compound, predictive modeling would involve the optimization of its geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
Predicted ¹H NMR Chemical Shifts:
The expected ¹H NMR chemical shifts for the protons in this compound can be estimated based on the distinct electronic environments of the pyridine (B92270) ring and the N-methylpropylamine side chain. Protons on the pyridine ring are anticipated to appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the propylamino substituent. The aliphatic protons of the propylamine chain and the N-methyl group would resonate at higher fields.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H6 | ~8.50 | d |
| Pyridine-H4 | ~7.65 | t |
| Pyridine-H5 | ~7.15 | t |
| Pyridine-H3 | ~7.10 | d |
| CH₂ (adjacent to pyridine) | ~2.95 | t |
| CH₂ (adjacent to NH) | ~2.70 | t |
| CH₂ (central) | ~1.95 | quint |
| N-CH₃ | ~2.45 | s |
| NH | Broad signal | s |
Predicted ¹³C NMR Chemical Shifts:
Similarly, the ¹³C NMR chemical shifts can be predicted, providing a map of the carbon skeleton. The carbons of the pyridine ring are expected to have shifts in the downfield region characteristic of aromatic systems, while the aliphatic carbons will appear at higher fields.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C2 | ~160.0 |
| Pyridine-C6 | ~149.0 |
| Pyridine-C4 | ~136.5 |
| Pyridine-C3 | ~123.0 |
| Pyridine-C5 | ~121.5 |
| CH₂ (adjacent to pyridine) | ~38.0 |
| CH₂ (adjacent to NH) | ~51.0 |
| CH₂ (central) | ~30.0 |
| N-CH₃ | ~36.0 |
Infrared (IR) and Raman Spectroscopy
Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in IR and Raman spectra. cardiff.ac.uknih.gov These calculations provide a detailed picture of the molecular vibrations, including stretching, bending, and torsional modes. The theoretical spectra can be used to assign the bands in experimental spectra and to understand how the vibrational modes are influenced by the molecular structure.
For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the pyridine ring, the secondary amine, and the aliphatic chain.
Predicted Key Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H Stretch | ~3350 | IR |
| Aromatic C-H Stretch | 3050-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |
| C=N Stretch (Pyridine) | ~1590 | IR, Raman |
| C=C Stretch (Pyridine) | 1400-1600 | IR, Raman |
| CH₂ Scissoring | ~1450 | IR |
| N-H Bend | ~1500 | IR |
| Pyridine Ring Breathing | ~1000 | Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of a molecule, which give rise to its UV-Vis absorption spectrum, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the pyridine ring. The presence of the N-methylpropylamine substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine. The primary transitions are likely to be of the π → π* and n → π* types.
Predicted UV-Vis Absorption Maxima:
| Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π | ~260 | Ethanol |
| n → π | ~280 | Ethanol |
The accuracy of these predictive models is highly dependent on the chosen computational method, including the functional and basis set, as well as the treatment of solvent effects. researchgate.netmdpi.com Despite these variables, computational spectroscopy provides an invaluable framework for interpreting experimental data and exploring the physicochemical properties of this compound.
Chemical Reactivity and Derivatization Strategies for N Methyl 3 Pyridin 2 Yl Propan 1 Amine
Reaction Repertoires of the Amine Functionality
The secondary amine group is a key reactive center in the molecule, susceptible to a variety of transformations including alkylation, acylation, and condensation reactions.
N-Alkylation and Acylation Reactions
The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles.
N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A common method for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. Other alkylation strategies can employ alkyl halides, such as methyl iodide, often in the presence of a base like sodium hydride to deprotonate the amine, thereby increasing its nucleophilicity.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a widely used transformation that can alter the electronic and steric properties of the amine. The reaction typically proceeds by treating the amine with an acylating agent like an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. Common coupling systems include the use of carbodiimides with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which facilitate amide bond formation while minimizing side reactions.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Formaldehyde/Formic Acid (Eschweiler-Clarke) | Tertiary Amine |
| Alkyl Halide (e.g., CH₃I) / Base (e.g., NaH) | Tertiary Amine | |
| N-Acylation | Acid Chloride (R-COCl) / Base | Amide |
| Carboxylic Acid (R-COOH) / Coupling Agent (e.g., DCC, HOBt) | Amide |
Condensation and Imine Formation
The secondary amine of N-Methyl-3-(pyridin-2-yl)propan-1-amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. For secondary amines, this intermediate cannot dehydrate to form a stable neutral imine but can exist in equilibrium with the corresponding iminium ion under acidic conditions. The formation of an iminium ion from an amine and an aldehyde is a critical step in the Mannich reaction. wikipedia.orglibretexts.orgbyjus.com
Furthermore, the synthesis of this compound itself can involve an initial imine formation between pyridine-2-carbaldehyde and a primary amine, followed by reduction to a secondary amine and subsequent methylation.
Mannich Reactions Involving the Propanamine Moiety
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com In its classic form, it involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an active, acidic proton (an enolizable carbonyl compound). wikipedia.orgorganic-chemistry.orgorgoreview.com
This compound, as a secondary amine, is a suitable candidate for this reaction. wikipedia.orglibretexts.org The reaction mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and an aldehyde. libretexts.orgadichemistry.com This iminium ion then reacts with the enol form of the third component (e.g., a ketone, ester, or other C-H acidic compound) to yield the final Mannich base. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, allowing the introduction of an aminomethyl group into various substrates.
| Component | Example | Role |
| Amine | This compound | Forms iminium ion |
| Aldehyde | Formaldehyde | Reacts with amine |
| C-H Acidic Compound | Acetone | Acts as the nucleophile (enol) |
| Product | Mannich Base (a β-amino-ketone) | Result of C-C bond formation |
Pyridine (B92270) Ring Functionalization and Heterocyclic Annulation
The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution unless activated, but it is susceptible to nucleophilic attack and other functionalization strategies.
Electrophilic substitution, when it occurs, typically directs incoming electrophiles to the 3- or 5-positions. For instance, halogenation can be achieved under specific conditions. Nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly if a leaving group is present on the ring. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, which can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Furthermore, the pyridine ring can be derivatized through metallation followed by reaction with an electrophile. This allows for the introduction of a wide variety of substituents. Annulation reactions, where a new ring is fused onto the existing pyridine structure, can be employed to build more complex heterocyclic systems. These advanced strategies are crucial for creating novel molecular scaffolds for various applications, including pharmaceuticals and materials science.
Strategic Derivatization for Enhanced Synthetic Utility
Beyond fundamental reactions, this compound can be strategically modified to incorporate functionalities that enable highly specific and efficient subsequent reactions.
Introduction of "Click Chemistry" Handle Groups
"Click chemistry" refers to a class of reactions that are modular, high-yielding, and biocompatible. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comsigmaaldrich.com To make this compound amenable to click chemistry, a bioorthogonal "handle"—either a terminal alkyne or an azide (B81097)—must be introduced.
This can be achieved by leveraging the reactivity of the secondary amine. For example, the amine can be acylated with a carboxylic acid that already contains an alkyne or azide group, such as pent-4-ynoic acid or azidoacetic acid. sigmaaldrich.com This derivatization is typically performed using standard peptide coupling conditions. Once the handle is installed, the modified molecule can be "clicked" onto a complementary molecule (one bearing the corresponding azide or alkyne), enabling the rapid and efficient assembly of more complex structures, a technique widely used in drug discovery, bioconjugation, and materials science. wikipedia.orgsigmaaldrich.comnih.gov
| Click Handle | Introduction Method | Complementary Handle |
| Terminal Alkyne | Acylation with an alkyne-containing carboxylic acid (e.g., Pent-4-ynoic acid) | Azide |
| Azide | Acylation with an azide-containing carboxylic acid (e.g., Azidoacetic acid) | Terminal Alkyne |
Amide and Carboxamide Formation
The secondary amine of this compound is a versatile functional group for the formation of amide and carboxamide bonds. This reaction is a fundamental tool in medicinal chemistry, enabling the synthesis of a wide range of derivatives with potentially enhanced biological activity. The process typically involves the reaction of the amine with a carboxylic acid or its activated derivative. masterorganicchemistry.com
A common method for forming amides is the reaction with acyl chlorides or anhydrides. In this nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the amide and the elimination of a leaving group, such as a chloride ion. masterorganicchemistry.com
Alternatively, amide bonds can be formed directly from carboxylic acids using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. masterorganicchemistry.comnih.gov This method is widely used, particularly in the synthesis of complex molecules like peptide-based drugs. masterorganicchemistry.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. nih.gov
The versatility of these methods allows for the introduction of a diverse array of chemical moieties onto the this compound scaffold. For instance, the coupling with isonicotinic acid or its derivatives can be used to create bispyridine-based ligands for metal complexes with potential applications in cancer therapy. nih.gov Similarly, reaction with thiophene-2-carboxamide derivatives can yield compounds with distinct structural and electronic properties. researchgate.net The ability to readily form these amide and carboxamide linkages is a key strategy in the exploration of structure-activity relationships and the development of new therapeutic agents.
Table 1: Examples of Amide and Carboxamide Formation Reactions
| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |
| This compound | Isonicotinic acid | 1-Propylphosphonic anhydride, Triethylamine | N-(3-(pyridin-2-yl)propyl)-N-methylisonicotinamide |
| This compound | 2-Methyl-isonicotinic acid | 1-Propylphosphonic anhydride, Triethylamine | N-(3-(pyridin-2-yl)propyl)-N,2-dimethylisonicotinamide |
| Pyridin-2-ylmethanamine | Thiophene-2-carboxylic acid | Not specified | N-(pyridin-2-ylmethyl)thiophene-2-carboxamide researchgate.net |
| Amines | Carboxylic acids | Phosphetane catalyst, Bromenium oxidant, Hydrosilane reductant | 2-Amidopyridines nih.gov |
Thiocarbamide and Isothiocyanate Interactions
The secondary amine of this compound readily reacts with isothiocyanates to form thiourea (B124793) (or thiocarbamide) derivatives. This reaction is a robust method for introducing the thiourea functional group, a significant pharmacophore in medicinal chemistry due to its diverse biological activities, including anti-HIV, anticancer, and antimicrobial properties. researchgate.netresearchgate.net
The synthesis of thioureas from amines and isothiocyanates is typically a straightforward addition reaction. researchgate.net The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea. These reactions are often carried out under non-catalytic conditions. researchgate.net
A variety of thiourea derivatives can be synthesized by reacting amines with different isothiocyanates. For example, the reaction of aminopyridines with isothiocyanates in a non-catalytic environment has been used to produce a range of unsymmetrical thiourea derivatives. researchgate.net The synthesis of isothiocyanates themselves can be achieved from the corresponding amines, for instance, by reacting with carbon disulfide in the presence of a base. mdpi.com
The thiourea moiety's utility extends to various applications in drug design and materials science. The ability to form these derivatives from this compound opens up avenues for creating new compounds with tailored properties for specific biological targets or material applications.
Table 2: Examples of Thiourea Formation Reactions
| Reactant 1 | Reactant 2 | Conditions | Product |
| Amines | Isothiocyanates | Non-catalytic environment | Unsymmetrical thiourea derivatives researchgate.net |
| 1-Benzoyl-3-(4-methylpyridin-2-yl)thiourea | Sodium hydroxide, Methanol | Reflux | (3-Methyl-pyridin-2-yl)-thiourea chemicalbook.com |
| Aliphatic ester of an N-mono-substituted dithiocarbamic acid | Ammonia or amine | Aqueous solution, Alkali | Thiourea derivatives google.com |
Research Applications of N Methyl 3 Pyridin 2 Yl Propan 1 Amine in Organic Synthesis and Ligand Design
Role as a Key Building Block in Complex Organic Molecule Synthesis
N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a fundamental building block in the field of organic synthesis, enabling the construction of more intricate molecular architectures. biosynth.com Its bifunctional nature, possessing both a nucleophilic secondary amine and a pyridine (B92270) ring capable of various transformations, allows it to be a versatile starting point or intermediate. Synthetic chemists utilize this compound to introduce the pyridinylpropylamine motif into larger structures, which is a common feature in many biologically active compounds.
The synthesis of this building block can be achieved through several methods, including the reductive amination of pyridine-2-carbaldehyde with propan-1-amine followed by methylation, or through a Michael addition of 2-aminopyridine (B139424) to an α,β-unsaturated ester, followed by reduction and methylation. Another approach involves palladium-catalyzed cross-coupling reactions, which offer a modular way to construct the molecule from halogenated pyridines and amine precursors. These synthetic routes highlight the compound's accessibility and utility for researchers aiming to develop novel molecules with specific, desired properties.
Precursor for Advanced Heterocyclic Compound Synthesis
The structural framework of this compound makes it an ideal precursor for the synthesis of a variety of advanced heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the pyridine and amine groups within this molecule offer reactive sites for cyclization and annulation reactions. scribd.com
Researchers have utilized this and structurally related aminopyridines to construct more complex fused heterocyclic systems. For instance, derivatives of aminopyridines can undergo reactions to form pyrido[1,2-a]pyrimidines, which are scaffolds of interest in medicinal chemistry. nih.gov The amine group can be acylated and then cyclized, or it can participate in multicomponent reactions to build polycyclic structures. mdpi.com The pyridine ring itself can be subjected to reactions that modify the ring or fuse it with other rings. The development of sustainable and efficient methods for these transformations, such as those using heterogeneous catalysts or mild reaction conditions, is an active area of research. mdpi.com These synthetic strategies allow for the creation of diverse libraries of heterocyclic compounds for various screening purposes. mdpi.comethernet.edu.et
Development of Novel Ligands for Catalytic and Coordination Chemistry
The presence of both a pyridine nitrogen and an amine nitrogen makes this compound and its analogs excellent candidates for the development of novel ligands in catalysis and coordination chemistry. These nitrogen atoms can act as donor sites, chelating to metal ions to form stable complexes. semanticscholar.org The resulting metal complexes can exhibit catalytic activity in a range of organic transformations.
The design of such ligands is crucial for controlling the reactivity and selectivity of metal catalysts. For example, Schiff base ligands derived from the condensation of aminopyridines with aldehydes can coordinate with metals like copper(II) and cobalt(II). semanticscholar.org These complexes can, in turn, be investigated for their catalytic properties. Furthermore, aminopyridine derivatives are used in palladium-catalyzed cross-coupling reactions, where the pyridine nitrogen can play a role in the catalytic cycle. mdpi.com The ability to tune the electronic and steric properties of the ligand by modifying the aminopyridine scaffold allows for the optimization of catalytic performance for specific reactions, such as the synthesis of α-ketoamides. researchgate.net
Scaffold for Chemical Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
In medicinal chemistry, this compound and its core structure serve as a valuable scaffold for Structure-Activity Relationship (SAR) studies. SAR studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The aminopyridine scaffold is present in numerous compounds with diverse pharmacological activities, including antihistamines. For example, it forms the core of Chlorpheniramine Related Compound C.
By synthesizing and testing a series of derivatives where different parts of the this compound scaffold are altered, researchers can understand how specific structural features influence the compound's interaction with biological targets like receptors or enzymes. sigmaaldrich.com For instance, modifications to the pyridine ring, the alkyl chain, or the methyl group on the amine can lead to changes in potency, selectivity, and pharmacokinetic properties. nih.govacs.org This systematic approach has been applied to develop inhibitors for targets such as the deubiquitinating enzyme USP1/UAF1 and Bcr-Abl kinase, demonstrating the scaffold's utility in generating potent and selective therapeutic agents. nih.govnih.gov
Future Perspectives and Emerging Research Avenues for N Methyl 3 Pyridin 2 Yl Propan 1 Amine
Development of Green Chemistry Approaches for its Synthesis
The chemical industry's shift towards sustainability has put a spotlight on green chemistry principles for the synthesis of pyridine (B92270) derivatives. researchgate.netnih.gov Future research on N-Methyl-3-(pyridin-2-yl)propan-1-amine is expected to focus heavily on developing more environmentally benign synthetic routes that offer high yields, use less hazardous solvents, and are cost-effective. nih.govbhu.ac.in
Key green chemistry techniques being explored for pyridine-based compounds include:
Microwave-Assisted Synthesis: This method has been shown to produce excellent yields (82-94%) of pyridine derivatives in very short reaction times (2-7 minutes), significantly reducing energy consumption and the need for hazardous solvents. nih.govacs.org
Multicomponent Reactions (MCRs): One-pot synthesis, such as the Hantzsch reaction, allows for the creation of complex pyridine structures from simple precursors in a single step, improving atom economy and reducing waste. mdpi.comnih.gov
Eco-Friendly Catalysts: The use of reusable and non-toxic catalysts, such as activated fly ash, is a promising avenue for synthesizing pyridine scaffolds. bhu.ac.in
Flow Chemistry: Continuous flow processes, often performed in microreactors, offer superior control over reaction conditions, enhance safety (especially when dealing with potentially explosive intermediates), and can lead to higher yields compared to traditional batch processes. scribd.comresearchgate.net This methodology has been successfully applied to produce related amino-pyridine structures and holds significant promise for the industrial-scale synthesis of this compound. researchgate.netuc.pt
These approaches collectively aim to make the production of this compound and its derivatives more sustainable and economically viable.
| Technique | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Short reaction times, high yields, reduced solvent use. nih.govacs.org | Demonstrated for one-pot, four-component synthesis of novel pyridines. nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing parts of all reactants. | High atom economy, simplified procedures, reduced waste. researchgate.net | Used to prepare 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. nih.gov |
| Reusable Catalysts | Employs catalysts that can be easily recovered and reused for multiple reaction cycles. | Cost-effective, reduces catalyst waste, environmentally friendly. bhu.ac.in | Activated fly ash used as an efficient catalyst for imidazo[1,2-a]pyridines synthesis. bhu.ac.in |
| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, precise control, improved scalability and yield. scribd.comresearchgate.net | Applied to the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related intermediate. researchgate.net |
Integration of Advanced Computational Design in Synthetic Strategy
Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and synthetic chemistry. auctoresonline.orgnih.gov For this compound, these methods offer a powerful way to design more efficient synthetic routes and to predict the properties of novel derivatives before they are synthesized in the lab, thereby saving time and resources. auctoresonline.orgmalariaworld.org
Future research will likely leverage computational tools in several ways:
Reaction Mechanism Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate energy barriers. scribd.com This insight helps in optimizing reaction conditions (like temperature and catalyst choice) to improve yields and selectivity.
Virtual Screening and Ligand Design: By creating virtual libraries of derivatives and using molecular docking simulations, researchers can predict how modifications to the this compound scaffold will affect its binding to biological targets. nih.govmalariaworld.org The pyridine ring is particularly important as it can enhance drug permeability, metabolic stability, and binding affinity through non-covalent interactions. auctoresonline.orgnih.gov
Pharmacokinetic Prediction (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. auctoresonline.org This allows chemists to design derivatives of this compound with improved drug-like properties from the outset.
The integration of these computational strategies enables a more rational, targeted approach to synthesizing novel compounds based on the this compound framework.
Exploration of this compound in Materials Science and Polymer Chemistry
The unique properties of the pyridine ring make it a valuable component in advanced materials. mdpi.comresearchgate.net Pyridine-containing polymers have been investigated for a range of applications, including as catalyst supports, for metal absorption, and for removing contaminants from wastewater. researchgate.nettaylorfrancis.com An emerging research avenue is the incorporation of this compound, or similar structures, into polymers to create new functional materials.
Potential applications and research directions include:
Functional Monomers: this compound can be chemically modified to act as a monomer in polymerization reactions. The resulting polymers would feature pyridine units along their chains, which could impart specific properties like charge-carrying capabilities or fluorescence. mdpi.comresearchgate.net
Grafted Polymers: The compound could be grafted onto existing polymer backbones. mdpi.com For instance, pyridine-grafted copolymers have been synthesized that exhibit enhanced antimicrobial and fluorescent properties. mdpi.com The pyridine moiety is known to enhance the biological and fluorescent characteristics of polymers. mdpi.com
Smart Materials: The nitrogen atom in the pyridine ring can be quaternized, providing an entry into polyelectrolytes. researchgate.net This opens the door to creating "smart" materials that respond to changes in pH or other stimuli, with potential applications in drug delivery or sensor technology.
Conjugated Polymers: Polymers based on thiophene (B33073) and pyridine rings have been shown to have low bandgaps, making them potential candidates for electronic devices like solar cells. researchgate.net Incorporating amine-functionalized pyridine units could further tune the electronic properties of these materials.
This exploration in materials science represents a significant expansion from the traditional focus on the compound's role in medicinal chemistry.
Challenges and Opportunities in Stereocontrolled Synthesis
While this compound itself is achiral, many of its most important derivatives, such as the antihistamine chlorpheniramine, are chiral. nih.gov The synthesis of single-enantiomer drugs is crucial, as different enantiomers can have vastly different biological activities. Therefore, a major area of future research lies in the development of stereocontrolled synthetic methods to produce chiral analogs of this compound.
The primary challenges and opportunities include:
Asymmetric Synthesis of Amines: A significant challenge in organic synthesis is the preparation of chiral amines. yale.edu Recent advances have focused on the use of chiral reagents, auxiliaries, and catalysts to control stereochemistry during amine synthesis. yale.edunih.gov
Catalytic Stereoselective Dearomatization: A powerful strategy for creating chiral pyridine derivatives involves the dearomatization of the pyridine ring. mdpi.com This can be achieved through nucleophilic additions to activated pyridinium (B92312) ions, allowing for the creation of dihydropyridine (B1217469) products with high stereochemical control. mdpi.com
Chiral Amine Transfer: Photocatalytic methods are emerging that use a chiral source of nitrogen to add to molecules, creating enantioenriched α-tertiary amines. nih.gov Applying such radical-based strategies could open new pathways to complex chiral structures.
Ring-Expansion Strategies: Metal-free ring-expansion of smaller, readily available heterocyclic precursors offers a novel and stereoselective route to highly functionalized six-membered heterocycles like tetrahydropyridines, which are valuable building blocks. nih.govacs.org
Overcoming the challenges of stereocontrol will unlock the full potential of the this compound scaffold, enabling the synthesis of more potent and selective next-generation therapeutic agents. nih.gov
Q & A
Q. How do structural analogs with thiophene/pyrazine substitutions affect pharmacological activity?
- Methodology : Synthesize derivatives (e.g., OCM-33 in ) and test in vitro/in vivo models for selectivity (e.g., kinase panels, forced-swim tests for antidepressants).
- Key Finding : Pyrazine analogs (e.g., OCM-31) show improved brain exposure due to enhanced lipophilicity (LogP > 2.5) .
Stability & Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
